2-Furancarboxaldehyde, 5-bromo-, oxime
Description
Chemical Structure and Properties 2-Furancarboxaldehyde, 5-bromo-, oxime (IUPAC name: 5-bromofuran-2-carbaldehyde oxime) is a heterocyclic oxime derivative derived from 5-bromo-2-furancarboxaldehyde (CAS 1899-24-7). The parent aldehyde has a molecular formula of C₅H₃BrO₂, an average molecular weight of 174.98 g/mol, and features a bromine substituent at the 5-position of the furan ring . The oxime is formed by the condensation of the aldehyde group with hydroxylamine, introducing an -NOH group.
Synthesis The aldehyde precursor is synthesized via bromination of 2-furancarboxaldehyde (furfural) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . The oxime is subsequently prepared by reacting the aldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol) under reflux .
Evidence highlights oxime derivatives as antimicrobial agents, anti-inflammatory drugs, and intermediates in organic synthesis . The bromine substituent may enhance lipophilicity and bioactivity compared to unsubstituted analogs.
Properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-5-2-1-4(9-5)3-7-8/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWZXDMZYQEEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357120 | |
| Record name | 2-Furancarboxaldehyde, 5-bromo-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4465-70-7 | |
| Record name | 5-Bromo-2-furancarboxaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4465-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxaldehyde, 5-bromo-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical behaviors of furancarboxaldehyde oximes are influenced by substituents at the 5-position of the furan ring. Key analogs include:
*Calculated based on parent aldehyde; †Estimated using analog data.
Key Observations:
- Electron-Withdrawing vs. Methyl (CH₃) is electron-donating, which may reduce oxidative stability but improve solubility .
- Molecular Weight and Lipophilicity : The bromo-substituted oxime has the highest molecular weight, contributing to greater lipophilicity (LogP ~1.5) compared to the nitro analog (LogP 1.52). This may enhance membrane permeability and bioavailability .
- Thermal Stability : The nitro derivative exhibits a higher melting point (160–163°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the nitro group .
Antimicrobial Activity
- 5-Bromo-2-furancarboxaldehyde oxime: While direct data are absent, brominated furans are known for broad-spectrum antimicrobial activity. For example, 5-bromo-2-furancarboxaldehyde itself shows antifungal and antibacterial properties . The oxime’s -NOH group may synergize with bromine to enhance activity against resistant pathogens .
- 5-Nitro-2-furaldoxime : Documented as a potent antimicrobial agent (e.g., Micofur®), effective against fungi and bacteria due to the nitro group’s ability to disrupt microbial electron transport chains .
- 5-Methyl-2-furancarboxaldehyde oxime : Likely exhibits milder activity, as methyl groups are less electronegative. Such derivatives are often used in agrochemicals for plant disease control .
Toxicity
- The unsubstituted 2-furancarboxaldehyde oxime (CAS 1450-58-4) is classified as acutely toxic (oral LD₅₀ ~300–2000 mg/kg) and irritating to skin/eyes .
Q & A
Q. What are the standard synthetic protocols for preparing 5-bromo-2-furancarboxaldehyde oxime?
The synthesis typically involves two steps: (1) Bromination of 2-furancarboxaldehyde at the 5-position using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) under radical initiation. (2) Oxime formation by reacting the brominated aldehyde with hydroxylamine hydrochloride in a solvent (e.g., ethanol/water) under mildly acidic conditions (pH 4–5) at 60–80°C. The reaction progress can be monitored via TLC or FT-IR to confirm the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and appearance of the oxime N–O stretch (~1600 cm⁻¹) .
Q. Which spectroscopic methods are most effective for confirming the structure of 5-bromo-2-furancarboxaldehyde oxime?
Key techniques include:
- ¹H/¹³C NMR : The oxime proton (N–OH) appears as a broad singlet at δ 8–10 ppm. The aldehyde proton is absent, replaced by a C=N peak in ¹³C NMR (~150 ppm). The bromine substituent causes deshielding of adjacent furan protons, observable as splitting patterns in ¹H NMR .
- FT-IR : Confirms oxime formation via N–O (1600 cm⁻¹) and C=N (1640–1690 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 214 for C₆H₄BrNO₂) and fragmentation patterns validate the molecular formula .
Q. What are the stability considerations for storing 5-bromo-2-furancarboxaldehyde oxime?
The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (N₂ or Ar) at –20°C. Degradation can be monitored via periodic NMR or HPLC analysis to detect hydrolysis products (e.g., regenerated aldehyde) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in observed vs. predicted spectral data for 5-bromo-2-furancarboxaldehyde oxime?
Discrepancies often arise from tautomerism (syn/anti isomers) or solvent effects. Strategies include:
- Variable Temperature NMR : To observe coalescence of split peaks caused by tautomer exchange.
- X-ray Crystallography : Resolves absolute configuration and confirms regioselectivity of bromination.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry for comparison with experimental data .
Q. What strategies optimize regioselective bromination of 2-furancarboxaldehyde oxime to obtain the 5-bromo derivative?
Regioselectivity is influenced by:
Q. How can computational chemistry predict the reactivity of 5-bromo-2-furancarboxaldehyde oxime in nucleophilic addition reactions?
DFT studies (e.g., Gaussian 09) model frontier molecular orbitals (FMOs) to identify electrophilic sites. The C=N bond in the oxime is a reactive site for nucleophiles (e.g., Grignard reagents). Transition state analysis (IRC calculations) reveals activation barriers, guiding solvent selection (e.g., polar aprotic solvents lower Eₐ) .
Q. What experimental approaches validate the biological activity of derivatives of 5-bromo-2-furancarboxaldehyde oxime?
- In Vitro Assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against Gram± bacteria.
- SAR Studies : Modify the oxime group (e.g., O-alkylation) to assess impact on bioactivity.
- Molecular Docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
Methodological Guidance
Q. How to design kinetic studies for the hydrolysis of 5-bromo-2-furancarboxaldehyde oxime?
Q. What statistical methods are suitable for analyzing contradictory bioactivity data across studies?
Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables. Meta-analysis using fixed/random effects models consolidates data from independent studies, weighted by sample size and variance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
